10-hydroxy-2Z-decenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
131532-29-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(Z)-10-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6- |
InChI Key |
QHBZHVUGQROELI-VURMDHGXSA-N |
Isomeric SMILES |
C(CCC/C=C\C(=O)O)CCCO |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of 10 Hda
Endogenous Biosynthetic Pathways in Apis mellifera
The primary natural source of 10-HDA is the mandibular glands of worker honeybees (Apis mellifera), particularly in young nurse bees responsible for feeding the queen and larvae. mdpi.commdpi.com The biosynthesis is a complex process intrinsically linked to the age-dependent division of labor within the hive. nih.gov While newly emerged bees produce very little 10-HDA, nurse bees, typically between 6 and 12 days old, exhibit the highest production rates, which corresponds with the active secretion of royal jelly. nih.gov
The biosynthesis of 10-HDA in honeybees is a multi-step enzymatic process. While the complete pathway is still under investigation, research has elucidated a proposed five-step mechanism involving fatty acid synthesis and modification. mdpi.comnih.gov The process is believed to start with the de novo synthesis of stearic acid, which is then hydroxylated and subsequently shortened via β-oxidation to form the final 10-carbon chain. mdpi.com
Several key enzymes have been identified as critical to this pathway through proteomic and transcriptomic analyses:
Acyl-CoA Delta(11) Desaturase (d11ds, LOC551527): This enzyme is crucial for fatty acid desaturation. Functional studies using RNA interference (RNAi) to knock down the d11ds gene resulted in a significant, approximately 50%, reduction in 10-HDA levels, directly implicating it in the biosynthetic pathway. mdpi.comnih.govresearchgate.net
3-ketoacyl-CoA thiolase (KAT): As an enzyme involved in the β-oxidation of fatty acids, KAT plays a central role. RNAi-mediated knockdown of the kat gene has been shown to significantly decrease 10-HDA synthesis. mdpi.com
Electron Transfer Flavoprotein Subunit Beta (ETF-β): This protein is essential for fatty acid β-oxidation, acting as an electron acceptor for mitochondrial dehydrogenases. researchgate.net Knocking down its expression led to a decrease in 10-HDA production, confirming its necessity for the pathway. mdpi.commdpi.com
Fatty Acid Synthase (FAS): FAS is found in high abundance in workers that produce large quantities of 10-HDA, suggesting it is responsible for generating the stearic acid precursor. mdpi.com
Cytochrome P450 family members (e.g., CYP6AS8): These enzymes are involved in the hydroxylation steps of fatty acid metabolism. mdpi.commdpi.com
**Table 1: Key Enzymes in Endogenous 10-HDA Biosynthesis in *Apis mellifera***
| Enzyme/Protein | Gene/Identifier | Proposed Function | Key Research Finding |
|---|---|---|---|
| Acyl-CoA Delta(11) Desaturase | d11ds (LOC551527) | Introduces a double bond into the fatty acid chain. | RNAi knockdown led to a 50% reduction in 10-HDA levels. mdpi.comnih.gov |
| 3-ketoacyl-CoA thiolase | KAT | Central role in the β-oxidation of fatty acids. | RNAi-mediated knockdown significantly reduced 10-HDA synthesis. mdpi.com |
| Electron Transfer Flavoprotein Subunit Beta | ETF-β | Electron acceptor for dehydrogenases in β-oxidation. | Knockdown of its expression resulted in decreased 10-HDA production. mdpi.commdpi.com |
| Fatty Acid Synthase | FAS | De novo synthesis of the stearic acid precursor. | Found in high abundance in high 10-HDA-producing worker bees. mdpi.com |
| Cytochrome P450 | CYP6AS8 | ω-hydroxylation of the fatty acid chain. | Implicated in the hydroxylation step of the pathway. mdpi.com |
The production of 10-HDA is tightly regulated at the genetic and transcriptional levels, influenced by developmental stage, diet, and hormonal signals. The expression of genes encoding biosynthetic enzymes is significantly higher in nurse bees compared to newly emerged or forager bees. mdpi.com
Transcriptional Regulators: Protein-protein interaction network analysis has identified potential transcriptional regulators, such as Kay and Drep-2, that may act as modulators of 10-HDA metabolism. mdpi.comnih.govresearchgate.net
Dietary Factors: Nutritional inputs, such as pollen and specific fatty acids, can influence 10-HDA levels. mdpi.com Supplementing the diet of Apis mellifera ligustica with 8% oleic acid was found to promote the synthesis of 10-HDA. nih.gov This was accompanied by the upregulation of genes related to carbohydrate metabolism and specific genes involved in lipid synthesis and transport, such as FAS and CYP6AS8, in the mandibular glands. mdpi.comnih.gov
Gene Expression in High-Producing Strains: Comparative microarray analysis between high and low royal jelly-producing bee strains revealed 369 differentially expressed genes. anu.edu.au In high-producing bees, there was an upregulation of genes involved in protein biosynthesis, such as ribosomal proteins and heat shock proteins, which assist in protein folding and processing. anu.edu.au
Biotechnological Approaches for 10-HDA Synthesis
The significant biological activities of 10-HDA have driven the development of biotechnological methods for its production, offering an alternative to extraction from royal jelly. researchgate.net These methods primarily utilize engineered microorganisms as whole-cell biocatalysts.
Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce 10-HDA. nih.govacs.org This involves constructing novel biosynthetic pathways by introducing heterologous genes and modifying native metabolic networks.
Escherichia coli Systems:
Two-Step Catalysis: Early approaches involved a two-step whole-cell catalysis process. In the first step, engineered E. coli with a modified β-oxidation pathway convert decanoic acid to the intermediate trans-2-decenoic acid. researchgate.netnih.govacs.org In the second step, a separate batch of engineered E. coli expressing a cytochrome P450 enzyme hydroxylates the intermediate to produce 10-HDA. researchgate.netnih.govacs.org
One-Step Catalysis: More recent studies have developed a simplified one-step reaction. nih.govacs.org This was achieved by co-expressing an acyl-CoA oxidase (ACOX) from Candida tropicalis, which can directly catalyze the desaturation of 10-hydroxydecanoyl-CoA, along with other necessary enzymes in a single engineered E. coli strain. nih.govacs.org This approach avoids the accumulation of intermediates and simplifies the production process.
Saccharomyces cerevisiae Systems: As a "Generally Recognized As Safe" (GRAS) organism, yeast is an attractive host for producing compounds intended for biomedical applications. acs.org A biosynthetic platform for 10-HDA was successfully engineered in S. cerevisiae by rewiring the β-oxidation pathway and expressing a prokaryotic P450 enzyme in the mitochondria, supported by chaperone-assisted folding and an enhanced NADPH supply. acs.org
Maximizing the yield of 10-HDA requires a combination of advanced strain engineering and optimized fermentation process control.
Strain Engineering:
Gene Knockouts: To channel precursors towards 10-HDA production, genes involved in competing pathways, such as those for fatty acid degradation (fadB, fadJ, fadR in E. coli), are often knocked out. nih.govacs.orgacs.org
Enzyme Evolution and Partner Engineering: The efficiency of key enzymes, particularly cytochrome P450s, can be improved through directed evolution and by screening for optimal redox partners. For instance, the CYP153AMaq Q129R/V141L mutant paired with the redox partner FdR0978/Fdx0338 was identified as an optimal combination for 10-HDA production in one study. nih.gov
Transporter Engineering: The accumulation of 10-HDA can be toxic to host cells, limiting production. nih.gov To overcome this, transporter proteins, such as MexHID from Pseudomonas aeruginosa, have been heterologously expressed in E. coli. nih.govfrontiersin.org This facilitates the efflux of 10-HDA from the cell, reducing intracellular toxicity and increasing the final yield. frontiersin.orgnih.gov
Mutagenesis: Random mutagenesis, for example using ultraviolet (UV) irradiation, followed by high-throughput screening can be used to generate strains with improved production capabilities. nih.govacs.org
Fermentation Optimization:
Fed-Batch and Flow-Addition Fermentation: To mitigate the toxicity of the substrate (e.g., decanoic acid) and the product, a fed-batch or flow-addition strategy is often employed. acs.orgfrontiersin.org This involves continuously or intermittently feeding the substrate into the fermenter, maintaining it at a low, non-toxic concentration. Using a fed-batch strategy with ethyl decanoate (B1226879) as a less toxic substrate source increased 10-HDA production 7.5-fold in an engineered yeast system. acs.org In an E. coli system, a flow-addition technique where decanoic acid was added intermittently resulted in a final titer of 0.94 g/L. nih.govfrontiersin.org
Process Parameter Optimization: Response surface methodology, such as the Box-Behnken design, can be used to systematically optimize fermentation conditions like inducer concentration, substrate feeding rate, and the concentration of crucial cofactors like MnCl₂. mdpi.com
Table 2: Examples of Engineered Microbial Strains for 10-HDA Production
| Microbial Host | Key Genetic Modifications / Strategy | Substrate | Reported Titer / Yield |
|---|---|---|---|
| Escherichia coli | Two-step catalysis with engineered β-oxidation and P450 hydroxylation (CYP153A33/M228L-CPRBM3-GDH). nih.govacs.org | Decanoic Acid | 486.5 mg/L researchgate.netacs.org |
| Escherichia coli | One-step catalysis via heterologous co-expression of ACOX, FadE, Macs, YdiI, and CYP; UV mutagenesis. nih.govacs.org | Decanoic Acid | 0.628 g/L nih.govacs.org |
| Escherichia coli | De novo pathway with thioesterase UaFatB1 and engineered P450 (CYP153AMaq Q129R/V141L). nih.gov | Glucose | 18.8 mg/L nih.gov |
| Escherichia coli | One-step catalysis with overexpression of MexHID transporter protein; flow-addition fermentation. nih.govfrontiersin.org | Decanoic Acid | 0.94 g/L nih.govnih.gov |
| Saccharomyces cerevisiae | Rewired β-oxidation, mitochondrial compartmentalization of P450, enhanced NADPH supply. acs.org | Decanoic Acid | 40.50 mg/L acs.org |
| Saccharomyces cerevisiae | Same as above, with fed-batch fermentation using ethyl decanoate. acs.org | Ethyl Decanoate | 298.6 mg/L acs.org |
Molecular Mechanisms of Action of 10 Hda
Cellular Signaling Pathway Modulation
10-HDA has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. frontiersin.orgspringermedizin.de In various cell types, including murine macrophages and human colon cancer cells, 10-HDA suppresses the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines. frontiersin.orgspringermedizin.de Studies have demonstrated that 10-HDA can reduce the nuclear translocation of NF-κB and decrease the expression of its downstream targets, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgresearchgate.netnih.gov This inhibitory action on the NF-κB pathway is a crucial component of 10-HDA's anti-inflammatory properties. frontiersin.orgspringermedizin.de For instance, in human lung cancer cells, 10-HDA treatment leads to a decrease in NF-κB expression levels. researchgate.netsemanticscholar.org Furthermore, in a study on chickens with lipopolysaccharide (LPS)-induced intestinal injury, dietary 10-HDA supplementation effectively lowered the mRNA expression of Toll-like receptor 4 (TLR4) and NF-κB in the jejunal mucosa. frontiersin.org
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are also modulated by 10-HDA. researchgate.netsemanticscholar.org In human lung cancer cells (A549), 10-HDA has been observed to increase the phosphorylation of JNK and p38, while simultaneously decreasing the phosphorylation of ERK. researchgate.netsemanticscholar.orgnih.gov This differential regulation of MAPK pathways contributes to its effects on cell processes like apoptosis and cell cycle arrest. researchgate.netsemanticscholar.org The activation of JNK and p38, coupled with the inhibition of ERK, appears to be a key mechanism through which 10-HDA exerts its anti-cancer effects. researchgate.netsemanticscholar.org Some research also indicates that 10-HDA can inhibit the TNF-α-induced phosphorylation of p38 and JNK, while not affecting ERK phosphorylation. ingentaconnect.com
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) pathway is another significant target of 10-HDA. researchgate.netnih.gov Studies in diabetic mice have shown that 10-HDA can enhance glucose metabolism and insulin (B600854) sensitivity by upregulating the PI3K/Akt pathway in the liver. researchgate.netencyclopedia.pub Specifically, 10-HDA treatment increased the levels of phosphorylated PI3K (P-PI3K), phosphorylated AKT (P-AKT), and phosphorylated GSK3β (P-GSK3β). researchgate.netnih.gov This activation of the PI3K/AKT/GSK3β pathway is linked to the hypoglycemic effects of 10-HDA. researchgate.netnih.gov Furthermore, in the context of blood-brain barrier dysfunction, 10-HDA has been shown to activate the AMPK/PI3K/AKT pathway, contributing to its protective effects. encyclopedia.pubnih.gov
10-HDA has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govmums.ac.ir In models of nonalcoholic fatty liver disease (NAFLD), 10-HDA treatment restored AMPK-α phosphorylation, which in turn led to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This activation of AMPK helps to suppress hepatic lipogenesis. nih.gov In another context, 10-HDA was found to alleviate lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway. nih.gov The activation of AMPK by 10-HDA has also been observed in skeletal muscle, where it may contribute to enhanced mitochondrial function. mums.ac.ir
Research in the nematode Caenorhabditis elegans has indicated that 10-HDA can extend lifespan through mechanisms that involve the Target of Rapamycin (B549165) (TOR) signaling pathway. nih.govmedchemexpress.com The study found that 10-HDA did not further extend the lifespan of mutants with defects in daf-15, a gene encoding a component of the TOR pathway. nih.gov This suggests that 10-HDA's longevity effects are at least partially mediated through the TOR signaling network, which is a key regulator of cell growth and metabolism. nih.govmdpi.com
10-HDA has been shown to alleviate neuroinflammation by modulating Forkhead box protein O1 (FOXO1)-mediated autophagy. encyclopedia.pubnih.govresearchgate.net In microglial cells, 10-HDA treatment increased the nuclear localization and transcriptional activity of FOXO1, leading to the induction of autophagy. nih.govresearchgate.net This process was evidenced by increased levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and decreased expression of SQSTM1. nih.govresearchgate.net The inhibition of FOXO1 or autophagy was found to blunt the anti-inflammatory effects of 10-HDA, indicating the critical role of this pathway. nih.govresearchgate.net
Interactive Data Tables
Table 1: Modulation of Cellular Signaling Pathways by 10-hydroxy-2Z-decenoic acid
| Signaling Pathway | Key Proteins Modulated | Observed Effect | Cell/Animal Model |
| NF-κB Pathway | NF-κB, TNF-α, IL-1β, IL-6, TLR4 | Inhibition of activation and expression | Murine macrophages, human colon cancer cells, chicken jejunal mucosa, human lung cancer cells frontiersin.orgspringermedizin.deresearchgate.netnih.govresearchgate.netsemanticscholar.org |
| MAPK Cascades | JNK, p38, ERK | Increased phosphorylation of JNK and p38; Decreased phosphorylation of ERK | Human lung cancer cells (A549) researchgate.netsemanticscholar.orgnih.gov |
| PI3K/AKT/GSK3β Pathway | PI3K, AKT, GSK3β | Increased phosphorylation | Diabetic C57BL/6J mice, C57BL/6 mice (LPS-stimulated) researchgate.netnih.govencyclopedia.pubnih.gov |
| AMPK Activation | AMPKα, ACC | Increased phosphorylation of AMPKα; Inactivation of ACC | Mice with NAFLD, C57BL/6 mice (LPS-stimulated), skeletal muscle nih.govnih.govmums.ac.ir |
| TOR Signaling | DAF-15 (Raptor) | Lifespan extension dependent on TOR signaling | Caenorhabditis elegans nih.govmedchemexpress.com |
| FOXO1-mediated Autophagy | FOXO1, LC3-II, SQSTM1 | Increased FOXO1 nuclear localization and transcriptional activity; aAutophagy induction | Microglial BV-2 cells encyclopedia.pubnih.govresearchgate.net |
Regulation of Gene and Protein Expression by 10-hydroxy-2-decenoic acid (10-HDA)
10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, demonstrates significant influence over the expression of a wide array of genes and proteins, underpinning its diverse biological activities. frontiersin.org This regulation extends to key cellular processes including inflammation, oxidative stress, cell cycle, apoptosis, and microbial virulence.
Pro-inflammatory Cytokine Expression Control
10-HDA exerts notable control over the expression of pro-inflammatory cytokines. Research has shown that 10-HDA can inhibit the production of several key inflammatory mediators.
In studies involving human colon cancer cells (WiDr), 10-HDA was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8). d-nb.infospringermedizin.denih.gov The inhibitory effect on TNF-α production was particularly significant at a concentration of 3 mM. mdpi.com Similarly, in chickens challenged with lipopolysaccharide (LPS), dietary supplementation with 10-HDA effectively reduced the mRNA expression and serum levels of TNF-α, IL-1β, and interleukin-6 (IL-6). nih.gov This anti-inflammatory action is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a primary regulator of inflammatory responses. d-nb.infospringermedizin.denih.govnih.gov
In microglial cells, which are the primary immune cells of the central nervous system, 10-HDA has been shown to reduce the levels of pro-inflammatory mediators, including nitric oxide, and suppress the increase in IL-6 and TNF-α in a concentration-dependent manner. mdpi.com Furthermore, 10-HDA pretreatment has been observed to significantly decrease the production of pro-inflammatory mediators in LPS-treated mice and microglial BV-2 cells by inhibiting the activation of the TNF-α/NF-κB axis and the NLRP3 inflammasome-IL-1β pathway. nih.gov
Anti-inflammatory Mediator Induction
Complementing its suppression of pro-inflammatory cytokines, 10-HDA also promotes the production of anti-inflammatory mediators. A key example is its effect on interleukin-1 receptor antagonist (IL-1ra), a natural inhibitor of the pro-inflammatory cytokine IL-1β.
In WiDr human colon cancer cells, 10-HDA was shown to effectively induce the production of IL-1ra in a dose-dependent manner, at concentrations ranging from 0.1 to 3 mM. d-nb.infospringermedizin.denih.gov The increased levels of IL-1ra subsequently lead to the suppression of IL-1β production. d-nb.infospringermedizin.de This dual action of inhibiting pro-inflammatory signals while simultaneously boosting anti-inflammatory responses highlights a sophisticated mechanism of immune modulation.
Antioxidant Enzyme and Gene Regulation
10-HDA plays a crucial role in regulating the expression of antioxidant enzymes and genes, thereby helping to mitigate oxidative stress.
Studies in diabetic mice have demonstrated that 10-HDA enhances the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-px). frontiersin.orgnih.gov Similarly, in chickens challenged with LPS, dietary 10-HDA supplementation increased the serum levels of CAT, GSH-px, and total superoxide dismutase (T-SOD), and reversed the LPS-induced downregulation of the genes encoding these enzymes in the jejunal mucosa. nih.gov In another study on acute cadmium chloride-induced kidney damage, 10-HDA administration resolved the significant decrease in SOD activity caused by the toxin. jeom.org
The regulatory effects of 10-HDA on antioxidant defenses are also observed at the molecular level. For instance, in 3T3-L1 adipocytes, 10-HDA has been shown to downregulate oxidative stress markers. frontiersin.org Furthermore, it has been suggested that 10-HDA enhances the translocation of Nrf2 to the nucleus, a key transcription factor that activates the gene expression of antioxidant and detoxifying enzymes. mdpi.com
Table 1: Effect of 10-HDA on Antioxidant Enzyme Expression
| Enzyme | Model System | Effect of 10-HDA | Reference |
| Superoxide Dismutase (SOD) | Diabetic Mice | Enhanced Activity | frontiersin.org |
| Catalase (CAT) | Diabetic Mice | Enhanced Activity | frontiersin.org |
| Glutathione Peroxidase (GPx/GSH-px) | Diabetic Mice | Enhanced Activity | frontiersin.org |
| Total Superoxide Dismutase (T-SOD) | LPS-challenged Chickens | Increased Serum Levels & Gene Expression | nih.gov |
| Catalase (CAT) | LPS-challenged Chickens | Increased Serum Levels & Gene Expression | nih.gov |
| Glutathione Peroxidase (GSH-px) | LPS-challenged Chickens | Increased Serum Levels & Gene Expression | nih.gov |
| Superoxide Dismutase (SOD) | Cadmium-induced Kidney Damage | Restored Activity | jeom.org |
Cell Cycle Regulatory Protein Modulation
10-HDA has been shown to modulate the expression of proteins that regulate the cell cycle, suggesting a potential role in controlling cell proliferation.
In A549 human lung cancer cells, treatment with 10-HDA resulted in cell cycle arrest at the G0/G1 phase in a time-dependent manner. frontiersin.orgnih.gov This effect is associated with the modulation of key signaling pathways that govern cell cycle progression. Further research indicates that in lymphoma cells, 10-HDA treatment led to the downregulation of proteins such as Cyclin B and Cyclin D, which are critical for cell cycle progression. nih.gov In Escherichia coli, a protein named Hda, which is related to DnaA, is essential for regulating the replication cycle and preventing over-initiation of chromosomal replication. embopress.orgpnas.org
Apoptosis-Related Protein Expression
10-HDA significantly influences the expression of proteins involved in apoptosis, or programmed cell death, a critical process for removing damaged or cancerous cells.
In various cancer cell lines, 10-HDA has been shown to promote apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins. In A549 human lung cancer cells, 10-HDA treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins BAX, cytochrome c (cyto-c), caspase-3, and PARP. nih.gov This indicates that 10-HDA can induce caspase-3-dependent apoptosis through the mitochondrial pathway. nih.gov
Similar findings were observed in HepG2 human hepatoma cells, where 10-HDA exposure resulted in elevated gene and protein expression of caspase-3 and Bax, and a marked reduction in the expression of Bcl-2. semanticscholar.org The increased expression of caspase-3 and Bax was also noted in Ehrlich solid tumors in mice treated with 10-HDA. frontiersin.org Furthermore, in neuroinflammation models, 10-HDA has demonstrated anti-apoptotic properties by decreasing the expression of cleaved caspase-3 and reducing the Bax/Bcl-2 ratio. researchgate.net
Table 2: Modulation of Apoptosis-Related Proteins by 10-HDA
| Protein | Cell Line/Model | Effect of 10-HDA | Reference |
| Bcl-2 | A549 Human Lung Cancer Cells | Decreased Expression | nih.gov |
| BAX | A549 Human Lung Cancer Cells | Increased Expression | nih.gov |
| Cytochrome c (cyto-c) | A549 Human Lung Cancer Cells | Increased Expression | nih.gov |
| Caspase-3 | A549 Human Lung Cancer Cells | Increased Expression | nih.gov |
| PARP | A549 Human Lung Cancer Cells | Increased Expression | nih.gov |
| Caspase-3 | HepG2 Human Hepatoma Cells | Increased Gene & Protein Expression | semanticscholar.org |
| Bax | HepG2 Human Hepatoma Cells | Increased Gene & Protein Expression | semanticscholar.org |
| Bcl-2 | HepG2 Human Hepatoma Cells | Decreased Gene & Protein Expression | semanticscholar.org |
| Caspase-3 | Ehrlich Solid Tumors (Mice) | Increased Gene Expression | frontiersin.org |
| Bax | Ehrlich Solid Tumors (Mice) | Increased Gene Expression | frontiersin.org |
| Cleaved Caspase-3 | Neuroinflammation Model (Mice) | Decreased Expression | researchgate.net |
| Bax/Bcl-2 Ratio | Neuroinflammation Model (Mice) | Reduced Ratio | researchgate.net |
Virulence Factor Gene Expression
10-HDA has been found to modulate the expression of genes related to virulence factors in certain bacteria, suggesting a role in antimicrobial activity.
In Staphylococcus aureus, 10-HDA has been shown to significantly downregulate the expression of genes that are global regulators of virulence, such as sarA and agrA, as well as the gene for α-hemolysin (hla). nih.gov The repression of these genes by 10-HDA contributes to the inhibition of biofilm formation and hemolytic activity, which are key virulence traits of S. aureus. nih.gov
Additionally, some fatty acids with a similar structure to 10-HDA, known as diffusible signal factors (DSFs), have been shown to repress the expression of virulence genes in enteric pathogens like Salmonella and Vibrio cholerae. asm.org For instance, cis-2-decenoic acid has been found to potently repress the expression of hilA, a key regulator of invasion genes in Salmonella. asm.org
Copper Transport-Related Protein Regulation (e.g., ATP7A)
Recent scientific investigations have illuminated the role of 10-hydroxy-2-decenoic acid (10-HDA) in modulating the expression of copper transport-related proteins, specifically the Menkes disease-associated protein ATP7A. nih.gov This regulatory function is crucial for maintaining copper homeostasis, particularly in the brain, where imbalances can lead to pathological conditions. nih.govresearchgate.net
Copper is an essential trace element vital for a multitude of biological processes. researchgate.netresearchgate.net However, an excess of copper can be toxic, generating reactive oxygen species through Fenton-type reactions, which results in oxidative damage and cell death. researchgate.net Therefore, the intricate regulation of copper concentrations within cells and tissues is paramount for physiological stability. researchgate.netresearchgate.net The protein ATP7A is a key player in this process, functioning as a copper-transporting P-type ATPase that moves copper across cell membranes. nih.gov
A significant study has demonstrated that 10-HDA can regulate the expression of ATP7A, thereby influencing copper homeostasis. nih.gov In the context of traumatic brain injury (TBI), an event that can cause an imbalance in copper levels, 10-HDA has been shown to have a neuroprotective effect. nih.gov Research indicates that the accumulation of copper in the brain following TBI is a result of disrupted copper homeostasis, and 10-HDA helps to mitigate this by regulating copper transport-related proteins. nih.gov
The mechanism involves 10-HDA mediating the expression of ATP7A to maintain copper balance, which in turn inhibits neuronal pyroptosis, a form of programmed cell death, that is mediated by copper. nih.gov This finding highlights a novel molecular mechanism where 10-HDA's neuroprotective effects are directly linked to its ability to control the expression of ATP7A and consequently, copper-mediated cellular damage. nih.gov The study utilized Western blot and immunohistochemical analysis to confirm these changes in protein expression in brain tissues. nih.gov
The regulatory effect of 10-HDA on copper homeostasis is a critical aspect of its broader biological activities, which include anti-inflammatory and antioxidant properties. nih.govnih.gov By ensuring proper copper transport and preventing its toxic accumulation, 10-HDA contributes to cellular protection and the maintenance of neurological function. nih.govresearchgate.net
Interactive Data Table: Effect of 10-HDA on Protein Expression Related to Copper Homeostasis and Neuronal Pyroptosis
| Group | ATP7A Expression | Pyroptosis-Related Protein Expression | Outcome |
| Traumatic Brain Injury (TBI) | Dysregulated | Increased | Neuronal Damage |
| TBI + 10-HDA | Regulated | Reduced | Neuroprotection |
Biological Activities and Research into Therapeutic Potentials of 10 Hda
Immunomodulatory Effects
10-hydroxy-2Z-decenoic acid (10-HDA) has demonstrated a range of biological activities, including immunomodulatory functions that affect both innate and adaptive immunity. nih.govmdpi.com Research has explored its potential as a modulator of immune responses, with several studies highlighting its anti-inflammatory properties. apipharma.com
The innate immune system is the body's first line of defense, and 10-HDA has been shown to modulate its responses. mdpi.com It has been identified as a modulator of innate immune signals, with some research pointing towards an inhibitory effect. nih.govwikipedia.org Macrophages are key cells in the innate immune response, and their excessive production of inflammatory mediators can lead to inflammation-related disorders. researchgate.net Studies have shown that 10-HDA can exert anti-inflammatory effects on murine macrophages by inhibiting the NF-κB pathway, a central regulator of inflammatory responses. researchgate.net
Beyond the innate system, 10-HDA also appears to interact with components of the adaptive immune response. Research suggests that it can promote the growth of T-lymphocyte subsets, which are crucial for cell-mediated immunity. newdrugapprovals.org A study investigating its effects on rat T cells from immunized animals found that a concentration of 200 μg/mL was not cytotoxic, suggesting it does not negatively impact the viability of these adaptive immune cells under the tested conditions. mdpi.com
The anti-inflammatory properties of 10-HDA have been documented in various preclinical models. nih.govresearchgate.net In cellular studies, 10-HDA has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8), in human colon cancer cells (WiDr). springermedizin.denih.gov This effect is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. springermedizin.denih.govnih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), 10-HDA and other related fatty acids from royal jelly demonstrated potent, dose-dependent inhibitory effects on the release of inflammatory mediators. nih.gov
In animal models, 10-HDA has also shown significant anti-inflammatory efficacy. It has been found to alleviate blood-brain barrier damage induced by LPS in mice. nih.gov In another study involving LPS-challenged chickens, dietary supplementation with 10-HDA reduced the serum concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net
| Model System | Key Findings | Affected Mediators/Pathways | Reference |
|---|---|---|---|
| Human Colon Cancer Cells (WiDr) | Inhibited production of pro-inflammatory cytokines. | ↓ TNF-α, ↓ IL-1β, ↓ IL-8, ↓ NF-κB | springermedizin.denih.govnih.gov |
| Murine Macrophage Cells (RAW 264.7) | Inhibited release of inflammatory mediators. | ↓ Nitric Oxide, ↓ IL-10, ↓ iNOS, ↓ COX-2 | nih.gov |
| LPS-challenged Mice | Alleviated blood-brain barrier damage. | Not specified | nih.gov |
| LPS-challenged Chickens | Reduced serum levels of inflammatory cytokines. | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | researchgate.net |
Antioxidant Properties
In addition to its immunomodulatory effects, 10-HDA possesses significant antioxidant capabilities, protecting cells from the damaging effects of oxidative stress. mdpi.com
Reactive oxygen species (ROS) are highly reactive molecules that can damage cell structures. nih.gov Research has demonstrated that 10-HDA has the ability to directly scavenge ROS, particularly the hydroxyl radical (•OH), which is considered the most harmful ROS. nih.gov The mechanism behind this scavenging activity involves a multi-step oxidation of the hydroxyl (–OH) group and the carbon-carbon double bond (C=C) within the 10-HDA molecule. nih.govresearchgate.net In one study, the •OH scavenging rate by 10-HDA at a 2% concentration was found to be over 20%. nih.govresearchgate.net This direct neutralization of free radicals is a key component of its protective effects. researchgate.net
The ROS scavenging ability of 10-HDA translates into tangible protection for cells against oxidative damage. In studies using vascular smooth muscle cells (VSMCs), 10-HDA significantly mitigated damage caused by hydroxyl radicals. nih.gov This protection was evidenced by a reduction in lipid peroxidation, a process of oxidative degradation of lipids in cell membranes. nih.govitjfs.com The levels of malondialdehyde (MDA), a marker for lipid peroxidation, were significantly attenuated in VSMCs treated with 10-HDA. nih.govresearchgate.net
Furthermore, 10-HDA helps to bolster the cell's own antioxidant defenses. In •OH-stressed VSMCs, treatment with 10-HDA significantly increased the levels of reduced glutathione (B108866), a major endogenous antioxidant. nih.govresearchgate.net Similar protective effects have been observed in other models. In diabetic mice, 10-HDA administration increased the activity of key antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and glutathione peroxidase, while alleviating lipid peroxidation. rsc.org Studies on the nematode Caenorhabditis elegans also showed that 10-HDA confers increased tolerance against oxidative stress. nih.gov
| Model System | Protective Mechanism | Measured Biomarkers | Reference |
|---|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Reduced lipid peroxidation and enhanced endogenous antioxidants. | ↓ Malondialdehyde (MDA), ↑ Glutathione | nih.govresearchgate.net |
| Diabetic Mice (Liver) | Increased activity of antioxidant enzymes and reduced lipid peroxidation. | ↑ Superoxide Dismutase, ↑ Catalase, ↑ Glutathione Peroxidase | rsc.org |
| Caenorhabditis elegans | Increased survival and tolerance against oxidative stress. | Survival rate under paraquat (B189505) exposure | nih.gov |
| Human Dermal Fibroblasts | Protection from UVA-induced photoaging and damage. | ↓ LMNAΔ150 gene expression | nih.gov |
Anti-genotoxic Effects
Research has indicated that this compound (10-HDA), a unique fatty acid found in royal jelly, may offer protective effects against DNA damage. Studies have shown that supplementation with 10-HDA can alleviate DNA damage in both brain tissue and peripheral lymphocytes in models of ischemic stroke. nih.gov Specifically, it has been observed to significantly reduce metrics of DNA damage such as tail length, tail intensity, and tail moment in the comet assay. nih.gov This suggests a role in maintaining genomic integrity under conditions of oxidative stress. Furthermore, royal jelly, of which 10-HDA is a principal component, has been noted for its potential to protect against cadmium-induced genotoxicity. researchgate.net
Anti-Cancer Research
This compound has been the subject of extensive anti-cancer research, demonstrating potential against various cancer cell lines through multiple mechanisms. nih.govdntb.gov.uaaacrjournals.orgmdpi.com Studies have shown that it can inhibit the proliferation of cancer cells in a dose-dependent manner. springermedizin.denih.govnih.gov
The anti-tumor activity of 10-HDA has been observed in several types of cancer cells:
Colon Cancer: 10-HDA inhibits the proliferation of human colon adenocarcinoma cells (WiDr cells). springermedizin.denih.gov At a concentration of 3 mM, it significantly inhibited cell proliferation by approximately 82.82%, while a higher dose of 5 mM was found to be directly cytotoxic. springermedizin.denih.gov It has also been shown to hinder the migration and invasion of colorectal carcinoma cells by reversing the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. parthenonfrontiers.com
Hepatoma (Liver Cancer): In studies on the human hepatoma cell line HepG2, 10-HDA markedly reduced cell viability, with a calculated half-maximal cytotoxic concentration (CC50) of 59.6 µg/mL. nih.govmdpi.comdntb.gov.ua Notably, it showed less toxicity to normal liver cells (THLE-3), which had a higher CC50 value of 106.4 µg/mL. nih.govmdpi.comdntb.gov.ua
Lung Cancer: Research on human lung cancer cell lines (A549, NCI-H460, and NCI-H23) revealed that 10-HDA had promising anti-proliferative effects, with IC50 values of 22.68, 44.03, and 44.79 µM, respectively. nih.govsemanticscholar.org It displayed no significant cytotoxicity towards normal human lung fibroblasts (IMR90). nih.govsemanticscholar.org
Lymphoma: In the SU-DHL-2 lymphoma cell line, 10-HDA suppressed cell survival in a dose-dependent manner, with a calculated IC50 of 496.8 μg/mL. dntb.gov.uamdpi.com
The cellular mechanisms underlying these anti-cancer effects involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govscispace.com In HepG2 cells, 10-HDA significantly increased the percentage of apoptotic and necrotic cells. nih.govdntb.gov.uaresearchgate.net This was accompanied by the upregulation of pro-apoptotic genes and proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic gene Bcl2. nih.govdntb.gov.uaresearchgate.net In A549 lung cancer cells, 10-HDA was found to induce apoptosis by regulating mitochondrial-associated pathways and causing cell cycle arrest at the G0/G1 phase. nih.govsemanticscholar.orgnih.govscispace.com This process is mediated by the generation of reactive oxygen species (ROS) and the modulation of several signaling pathways, including MAPK, STAT3, and NF-κB. semanticscholar.orgnih.govscispace.com
| Cancer Cell Line | Cancer Type | IC50 / CC50 Value | Notes |
|---|---|---|---|
| WiDr | Colon Adenocarcinoma | ~3 mM (Significant Inhibition) | Inhibited proliferation by 82.82% at 3 mM. springermedizin.denih.gov |
| HepG2 | Human Hepatoma | 59.6 µg/mL (CC50) | Showed lower cytotoxicity to normal liver cells (CC50 of 106.4 µg/mL). nih.govmdpi.comdntb.gov.ua |
| A549 | Human Lung Cancer | 22.68 µM (IC50) | No significant toxicity to normal lung fibroblasts. nih.govsemanticscholar.org |
| NCI-H460 | Human Lung Cancer | 44.03 µM (IC50) | No significant toxicity to normal lung fibroblasts. nih.govsemanticscholar.org |
| NCI-H23 | Human Lung Cancer | 44.79 µM (IC50) | No significant toxicity to normal lung fibroblasts. nih.govsemanticscholar.org |
| SU-DHL-2 | Lymphoma | 496.8 µg/mL (IC50) | Showed lower cytotoxicity to normal liver and fibroblast cells (IC50 > 1000 µg/mL). mdpi.com |
Antiproliferative Effects in Various Carcinoma Cell Lines
This compound (10-HDA), a unique fatty acid found in royal jelly, has demonstrated notable antiproliferative effects across a range of carcinoma cell lines. Research indicates that 10-HDA can significantly inhibit the growth of various cancer cells, suggesting its potential as a therapeutic agent.
Studies have shown that 10-HDA exhibits cytotoxic effects against human hepatoma (HepG2) cells in a dose-dependent manner. The half-maximal cytotoxic concentration (CC50) for HepG2 cells was reported to be 59.6 µg/mL, whereas for normal human liver cells (THLE-3), it was significantly higher at 106.4 µg/mL, indicating a degree of selectivity for cancer cells nih.govmdpi.com. In human lung cancer cell lines, including A549, NCI-H23, and NCI-H460, 10-HDA showed promising cytotoxic effects with CC50 values ranging from 22.6 to 44.7 µg/mL, while exhibiting no significant cytotoxicity to normal human lung fibroblasts nih.govmdpi.comnih.govresearchgate.net.
Furthermore, 10-HDA has been found to have a potent antiproliferative effect against human colorectal adenocarcinoma cells at a concentration of 37.5 μmol/mL nih.govmdpi.comnih.gov. In breast cancer, specifically the MCF-7 cell line, a 125 µg/mL concentration of 10-HDA significantly inhibited cancer cell growth by 65% wu.ac.th. Research has also extended to lymphoma, where 10-HDA demonstrated a dose-dependent suppression of SU-DHL-2 cell survival with an IC50 of 496.8 μg/mL researchgate.netnih.gov. In contrast, the IC50 values for normal liver LO2 cells and human fibroblasts were substantially higher, at approximately 1000 μg/mL and over 1000 μg/mL, respectively researchgate.netnih.gov. The antitumor potential of 10-HDA has been documented across several other cancer types, including melanoma, skin cancer, and leukemia researchgate.net.
Table 1: Antiproliferative Effects of this compound on Various Carcinoma Cell Lines
| Cell Line | Cancer Type | Concentration/IC50/CC50 | Key Findings |
|---|---|---|---|
| HepG2 | Human Hepatoma | CC50: 59.6 µg/mL | Dose-dependent reduction in cell viability nih.govmdpi.com |
| A549 | Human Lung Cancer | IC50: 22.68 µM | Significant cytotoxicity mdpi.comnih.govmedchemexpress.com |
| NCI-H460 | Human Lung Cancer | IC50: 44.03 µM | Significant cytotoxicity mdpi.comnih.govmedchemexpress.com |
| NCI-H23 | Human Lung Cancer | IC50: 44.79 µM | Significant cytotoxicity mdpi.comnih.govmedchemexpress.com |
| Human Colorectal Adenocarcinoma | Colorectal Cancer | 37.5 µmol/mL | Potent antiproliferative effect nih.govmdpi.comnih.gov |
| MCF-7 | Breast Cancer | 125 µg/mL | 65% inhibition of cell growth wu.ac.th |
| SU-DHL-2 | Lymphoma | IC50: 496.8 μg/mL | Dose-dependent suppression of cell survival researchgate.netnih.gov |
Apoptosis Induction in Malignant Cells
A significant mechanism underlying the anticancer activity of 10-HDA is its ability to induce apoptosis, or programmed cell death, in malignant cells. In human hepatoma (HepG2) cells, treatment with 10-HDA led to a marked increase in the percentage of apoptotic and necrotic cells nih.govmdpi.comresearchgate.net. Specifically, at its half-maximal cytotoxic concentration (CC50), 10-HDA increased the apoptotic cell population to 27.6% from a baseline of 0.94% nih.govmdpi.com.
The pro-apoptotic effects of 10-HDA are mediated through the regulation of key apoptosis-related genes and proteins. In HepG2 cells, 10-HDA significantly elevated the expression of pro-apoptotic genes such as caspase-3 and Bax, while concurrently reducing the expression of the anti-apoptotic gene Bcl-2 nih.govmdpi.comresearchgate.net. This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. The increased expression of Caspase-3, a key executioner caspase, further confirms the activation of the apoptotic cascade nih.govmdpi.com.
Similarly, in human lung cancer A549 cells, 10-HDA has been shown to induce apoptosis through the modulation of mitochondrial-associated pathways nih.govmedchemexpress.com. This involves the upregulation of Bax and the downregulation of Bcl-2, leading to the loss of mitochondrial membrane potential and the subsequent activation of caspases researchgate.netmedchemexpress.com. The induction of apoptosis by 10-HDA in A549 cells is also associated with an increase in reactive oxygen species (ROS) medchemexpress.comresearchgate.net.
Cell Cycle Arrest Induction in Cancer Cells
In addition to inducing apoptosis, 10-HDA has been observed to inhibit cancer cell proliferation by inducing cell cycle arrest. This process halts the progression of the cell cycle, thereby preventing cell division and growth.
In human lung cancer A549 cells, treatment with 10-HDA has been shown to cause cell cycle arrest at the G0/G1 phase in a time-dependent manner nih.govresearchgate.net. This arrest is associated with the regulation of cell cycle-associated proteins medchemexpress.com. Similarly, in MCF-7 breast cancer cells, 10-HDA treatment leads to G0/G1 cell cycle arrest, which is accompanied by a decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4) wu.ac.th. These proteins are crucial for the progression from the G1 to the S phase of the cell cycle, and their suppression effectively halts cell proliferation wu.ac.th.
The induction of G0/G1 phase arrest has also been noted in various Diffuse Large B-cell Lymphoma (DLBCL) cell lines through different mechanisms, and while not directly attributed to 10-HDA in all cited studies, the compound's ability to induce this effect in other cancers suggests a potential parallel mechanism nih.gov.
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Effect | Mechanism |
|---|---|---|---|
| A549 | Human Lung Cancer | G0/G1 phase arrest | Regulation of cell cycle-associated proteins nih.govmedchemexpress.comresearchgate.net |
| MCF-7 | Breast Cancer | G0/G1 phase arrest | Decreased cyclin D1 and CDK4 expression wu.ac.th |
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 10-HDA has been shown to possess anti-angiogenic properties by inhibiting key steps in the angiogenic cascade, particularly those induced by vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor nih.govresearchgate.net.
In studies using human umbilical vein endothelial cells (HUVECs), 10-HDA at concentrations of 20 µM or more significantly inhibited VEGF-induced cell proliferation, migration, and tube formation nih.govresearchgate.netnih.gov. The inhibition of these crucial endothelial cell functions effectively disrupts the formation of new blood vessels. The inhibitory effect of 10-HDA on angiogenesis is believed to be partly due to its ability to suppress both cell proliferation and migration nih.govresearchgate.netnih.gov.
The mechanism of action of 10-HDA on angiogenesis shares similarities with matrix metalloprotease (MMP) inhibitors. For instance, the MMP inhibitor GM6001 also prevents VEGF-induced migration and tube formation in HUVECs nih.govresearchgate.netnih.gov. While the direct inhibitory effect of 10-HDA on MMPs has not been definitively established, the resemblance in their functional outcomes on cell migration and tube formation suggests a potential, yet unclarified, mechanistic link nih.gov.
Metastasis Inhibition Research
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. Emerging research suggests that 10-HDA may have the potential to inhibit metastasis by targeting processes such as cell migration and invasion.
In colorectal carcinoma cells, 10-HDA has demonstrated significant inhibitory effects on both collective and single-cell migration, as well as on the invasive potential of these cells nih.govproquest.com. The underlying molecular mechanism appears to involve the modulation of epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties nih.govparthenonfrontiers.com. Treatment with 10-HDA has been shown to increase the expression of the epithelial marker E-cadherin while suppressing the expression of mesenchymal markers such as N-cadherin and vimentin (B1176767) nih.govparthenonfrontiers.com. This shift towards an epithelial phenotype is associated with a less aggressive and less motile cancer cell nih.gov.
Furthermore, 10-HDA has been found to inhibit the migration of A549 human lung cancer cells by regulating the TGF-β1 signaling pathway nih.govmedchemexpress.com. This pathway is known to play a crucial role in promoting EMT and metastasis. By downregulating key components of this pathway, 10-HDA can effectively reduce the migratory capacity of lung cancer cells nih.gov. Additionally, 10-HDA has been shown to suppress the expression of promigratory and proinvasive markers like Snail nih.gov.
Modulation of Complement and Coagulation Cascades in Neoplasia
Recent proteomic studies have shed light on a novel potential antitumor mechanism of 10-HDA involving the modulation of the complement and coagulation cascades. In a study on the SU-DHL-2 lymphoma cell line, treatment with 10-HDA led to significant enrichment of differentially expressed proteins involved in these pathways nih.gov.
Label-free proteomics analysis revealed that among the 494 differentially expressed proteins identified after 10-HDA treatment, a significant number were associated with the complement and coagulation cascades nih.govmdpi.com. Specifically, proteins such as prothrombin, plasminogen, carboxypeptidase B2, fibrinogen beta chain, fibrinogen gamma chain, and coagulation factor V were among those differentially expressed nih.gov. This suggests that 10-HDA may exert its antitumor effects, at least in part, by influencing these critical physiological systems, which are known to be intertwined with cancer progression and metastasis nih.gov.
Neuroprotective Research
Beyond its anticancer properties, 10-HDA has also been investigated for its neuroprotective potential. Studies have shown that 10-HDA may offer protection against ischemic stroke-related pathologies. In a rat model of ischemic stroke induced by middle cerebral artery occlusion, supplementation with 10-HDA significantly reduced brain infarction and decreased weight loss researchgate.netnih.govtandfonline.com.
The neuroprotective effects of 10-HDA are associated with its anti-apoptotic and epigenetic modulatory activities. Treatment with 10-HDA was found to reduce the levels of active caspase-3 and PARP-1, key mediators of apoptosis, in the brain tissue of ischemic rats researchgate.netnih.govtandfonline.com. Furthermore, 10-HDA increased the levels of acetyl-histone H3 and H4, suggesting an epigenetic mechanism involving histone acetylation that may contribute to its neuroprotective effects researchgate.netnih.gov.
In vitro studies have also indicated that 10-HDA can promote neurogenesis by acting on neural stem/progenitor cells mdpi.com. However, the effects of 10-HDA on neuroinflammation appear to be complex. While one study suggests an anti-neuroinflammatory effect mediated by the tumor suppressor p53, another study on astrocytes stimulated with lipopolysaccharide (LPS) found that 10-HDA did not significantly inhibit the expression of pro-inflammatory cytokines and, in some cases, even increased their expression mdpi.commdpi.com. Additionally, in LPS-stimulated astrocytes, 10-HDA was found to lower the mRNA expression of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) mdpi.com.
Blood-Brain Barrier Integrity Maintenance
The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis. Studies have shown that 10-HDA can protect the BBB, especially under inflammatory conditions. In research involving lipopolysaccharide (LPS)-induced neuroinflammation, 10-HDA was found to decrease BBB permeability. nih.gov This protective effect is achieved by inhibiting the degradation of essential tight junction proteins, including occludin, claudin-5, and ZO-1, which are vital for maintaining the structural integrity of the barrier. nih.gov
The mechanism behind this action involves the activation of the AMPK/PI3K/AKT signaling pathway. nih.gov By activating this pathway, 10-HDA helps to preserve the endothelial connections that form the BBB. nih.govnih.gov Further in-vitro studies on human brain microvascular endothelial cells (HBMECs) have detailed that 10-HDA reduces the expression of molecules that promote inflammation and BBB breakdown, such as chemokines, adhesion molecules, and matrix metalloproteinases (MMPs). nih.gov
Table 1: Effects of 10-HDA on Blood-Brain Barrier Components in LPS-Stimulated Models
| Component Category | Specific Molecule | Observed Effect | Reference |
|---|---|---|---|
| Tight Junction Proteins | Occludin | Degradation Inhibited | nih.gov |
| Claudin-5 | Degradation Inhibited | nih.gov | |
| ZO-1 | Degradation Inhibited | nih.gov | |
| Chemokines | CCL-2 | Expression Decreased | nih.gov |
| CCL-3 | Expression Decreased | nih.gov | |
| Adhesion Molecules | ICAM-1 | Expression Decreased | nih.gov |
| VCAM-1 | Expression Decreased | nih.gov | |
| Matrix Metalloproteinases | MMP-2 | Expression Decreased | nih.gov |
| MMP-9 | Expression Decreased | nih.gov |
Protection Against Neuronal Damage
10-HDA demonstrates significant neuroprotective properties by counteracting neuronal apoptosis, a form of programmed cell death. In studies investigating neuroinflammation-induced neuronal damage, pretreatment with 10-HDA markedly decreased the expression of cleaved caspase-3, a key executioner of apoptosis. researchgate.net This anti-apoptotic effect is further supported by the finding that 10-HDA modulates the mitochondrial apoptotic pathway by reducing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net
The neuroprotective capacity of 10-HDA is also linked to its function as a histone deacetylase (HDAC) inhibitor. nih.gov HDAC inhibitors are known to be neuroprotective in various models of neurological disorders by preventing neuronal apoptosis under conditions like excitotoxicity and hypoxia. nih.govfrontiersin.orgnih.gov Additionally, 10-HDA has been shown to protect cells from oxidative damage by scavenging hydroxyl radicals, which is a crucial mechanism for preventing damage to neurons and other cells like vascular smooth muscle cells. caas.cn
Table 2: Neuroprotective Effects of 10-HDA on Apoptotic Markers
| Marker Type | Specific Protein / Ratio | Observed Effect | Reference |
|---|---|---|---|
| Pro-Apoptotic (Executioner) | Cleaved Caspase-3 | Expression Decreased | researchgate.netnih.gov |
| Apoptotic Pathway Regulation | Bax/Bcl-2 Ratio | Ratio Reduced | researchgate.net |
| Apoptotic Mediator | PARP-1 | Levels Reduced | nih.gov |
| Epigenetic Marker | Acetyl-Histone H3 & H4 | Levels Increased | nih.gov |
Modulation of Neuroinflammation
10-HDA has been identified as a potent modulator of neuroinflammatory processes. Research shows that it can significantly reduce the production of pro-inflammatory mediators in both in vivo and in vitro models of LPS-induced neuroinflammation. nih.gov Key mechanisms include the inhibition of the TNF-α/NF-κB signaling axis and the NLRP3 inflammasome-IL-1β pathway. nih.govresearchgate.net The inhibition of these pathways prevents the cascade of inflammatory responses that can lead to neuronal damage.
The anti-neuroinflammatory effects of 10-HDA are also mediated through the activation of FOXO1-dependent autophagy. nih.govnih.gov This process helps clear cellular debris and dysfunctional components, thereby reducing the inflammatory stimulus. nih.gov However, it is noteworthy that the anti-inflammatory effects may be cell-type specific. One study on cortical astrocytes found that 10-HDA did not inhibit LPS-induced cytokine expression and, in some cases, increased TNF-α expression. mdpi.com
Table 3: Modulation of Neuroinflammatory Mediators by 10-HDA
| Mediator Type | Specific Molecule / Pathway | Observed Effect | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines | TNF-α | Production Reduced | nih.govnih.gov |
| IL-1β | Production Reduced | nih.govnih.gov | |
| IL-8 | Production Reduced | nih.gov | |
| Inflammatory Signaling Pathway | TNF-α/NF-κB axis | Activation Inhibited | nih.gov |
| Inflammasome Pathway | NLRP3 inflammasome-IL-1β | Activation Inhibited | nih.gov |
| Anti-inflammatory Cytokine | IL-1ra | Production Increased | nih.gov |
Traumatic Brain Injury Mitigation Studies
Recent research has directly demonstrated the neuroprotective effects of 10-HDA in the context of traumatic brain injury (TBI). nih.gov In a mouse model of TBI, administration of 10-HDA was shown to improve motor function, cognitive ability, and emotional dysfunction. nih.gov A key mechanism identified was the inhibition of copper-mediated neuronal pyroptosis, a form of inflammatory cell death. nih.gov The study found that 10-HDA regulates the expression of copper transport-related proteins, such as ATP7A, thereby maintaining copper homeostasis in the brain and reducing this damaging inflammatory response post-injury. nih.gov
Furthermore, the role of 10-HDA as an HDAC inhibitor is highly relevant to TBI mitigation. pnas.orgrjeid.comnih.gov HDAC inhibitors as a class of compounds have been shown in multiple rodent TBI models to be effective neuroprotective agents. pnas.orgnih.gov They can reduce cortical contusion volume, decrease neuroinflammation, inhibit neuronal apoptosis, and improve cognitive and motor outcomes following injury. rjeid.comnih.govnih.gov
Ischemia-Reperfusion Injury Response
The therapeutic potential of 10-HDA extends to ischemia-reperfusion (I/R) injury, a condition that occurs when blood supply is restored to tissue after a period of ischemia, leading to inflammation and oxidative stress. A study using a rat model of ischemic stroke found that 10-HDA supplementation significantly reduced brain infarct volume. nih.govresearchgate.net This protective effect was associated with reduced levels of apoptotic markers like active caspase-3 and PARP-1. nih.gov
Consistent with its role as an HDAC inhibitor, 10-HDA also increased the levels of acetyl-histone H3 and H4, indicating a modulation of gene expression that favors cell survival. nih.gov This aligns with broader research on HDAC inhibitors, which have emerged as a promising strategy for treating I/R injury in both the brain and heart. ahajournals.org Studies show that HDAC inhibitors can reduce infarct size and prevent the activation of gene programs related to cell death and vascular permeability following an ischemic event. nih.govnih.govresearchgate.net
Metabolic and Endocrine System Research
In addition to its neurological effects, 10-HDA has been investigated for its role in metabolic regulation.
Glucose Homeostasis Regulation
Studies in animal models of type 2 diabetes have shown that 10-HDA possesses significant anti-diabetic properties. rsc.org Treatment with 10-HDA was found to reduce fasting blood glucose and increase insulin (B600854) levels in diabetic mice. rsc.orgresearchgate.net It also helped to alleviate vacuolar degeneration in the liver and increase the area of pancreatic islets, suggesting a restorative effect on insulin-producing tissues. rsc.org
The underlying molecular mechanism for these effects appears to involve the PI3K/AKT signaling pathway. rsc.orgresearchgate.netmdpi.com By increasing the phosphorylation and activation of key proteins in this pathway, such as PI3K, AKT, and GSK3β, 10-HDA enhances glucose metabolism and insulin sensitivity. rsc.org In addition to these effects, 10-HDA has been shown to increase the activity of antioxidant enzymes in the liver of diabetic mice, thereby alleviating lipid peroxidation and reducing inflammation. rsc.org
Table 4: Effects of 10-HDA on Glucose Homeostasis in Diabetic Animal Models
| Parameter | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Fasting Blood Glucose | STZ-induced diabetic mice | Reduced | rsc.orgresearchgate.net |
| Serum Insulin Levels | STZ-induced diabetic mice | Increased | rsc.orgresearchgate.net |
| Serum Triglyceride | STZ-induced diabetic mice | Reduced | nih.gov |
| Pancreatic Islet Area | STZ-induced diabetic mice | Increased | rsc.org |
| Liver Vacuolar Degeneration | STZ-induced diabetic mice | Alleviated | rsc.org |
| PI3K/AKT/GSK3β Pathway | STZ-induced diabetic mice | Upregulated/Activated | rsc.orgresearchgate.net |
Table of Mentioned Compounds
Insulin Sensitivity Enhancement
10-hydroxy-2-decenoic acid (10-HDA) has demonstrated potential in improving insulin sensitivity and managing hyperglycemia. In studies involving obese/diabetic KK-Ay mice, long-term administration of 10-HDA significantly improved both high blood sugar and insulin resistance. rsc.orgmdpi.comfrontiersin.org While it did not prevent obesity, the compound was effective in enhancing glucose tolerance. rsc.org Oral glucose tolerance tests in these mice showed a significant decrease in blood glucose levels at various time points after glucose loading, along with a significant reduction in the total glucose area under the curve. rsc.org
The molecular mechanisms underlying these effects involve the activation of key signaling pathways. Research has shown that 10-HDA activates 5'-AMP-activated protein kinase (AMPK) and promotes the translocation of glucose transporter 4 (GLUT4) in skeletal muscles of healthy mice. mdpi.comfrontiersin.orgnih.gov In diabetic mice, long-term treatment with 10-HDA led to an increased expression of phosphorylated AMPK (pAMPK) protein in skeletal muscles. rsc.orgmdpi.comfrontiersin.orgnih.gov Furthermore, 10-HDA was found to significantly increase the expression of peroxisome proliferator-activated receptor gamma coactivator 1 alpha (Pgc-1α) mRNA in skeletal muscles, which is suggestive of improved muscle insulin sensitivity. rsc.orgmdpi.comfrontiersin.org Other studies suggest that 10-HDA may also exert its effects through the PI3K/AKT/GSK3β signaling pathway to reduce blood glucose and enhance insulin levels. nih.govresearchgate.net
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Blood Glucose Levels (OGTT) | Significantly decreased at 0, 90, and 120 minutes post-glucose load | P<0.01 | rsc.org |
| Glucose Area Under the Curve (AUC) | Significantly decreased | P<0.05 | rsc.org |
| pAMPK Protein Expression (Skeletal Muscle) | Significantly increased | - | rsc.orgmdpi.comnih.gov |
| Pgc-1α mRNA Expression (Skeletal Muscle) | Significantly increased | P<0.005 | rsc.orgmdpi.comfrontiersin.org |
Lipid Metabolism Modulation
Research into the effects of 10-hydroxy-2-decenoic acid (10-HDA) on lipid metabolism has revealed several potential modulatory activities. In diabetic mice, intervention with 10-HDA was found to alleviate lipid peroxidation in the liver. rsc.org A metabolomics analysis of the liver in these mice identified fifteen potential biomarkers that were affected by 10-HDA treatment, including hexadecanamide, stearamide, pentadecanoic acid, and fatty acid esters of hydroxy fatty acids, indicating a clear impact on lipid-related metabolic pathways. rsc.org
Furthermore, studies on honeybees have shown that dietary supplementation with oleic acid, which enhances the biosynthesis of 10-HDA, leads to a significant and species-selective remodeling of triacylglycerols (TAGs) in the mandibular gland where 10-HDA is synthesized. nih.gov This was accompanied by the upregulation of genes involved in lipid synthesis and transport, such as glycerol-3-phosphate acyltransferase (Gpat), glycerol (B35011) kinase (GK), and fatty acid synthase (FAS). nih.gov In vascular smooth muscle cells subjected to oxidative stress, 10-HDA was shown to rescue energy metabolism, with proteomics analysis revealing an upregulation of proteins involved in fatty acid degradation. wikipedia.orgacs.org This suggests a role for 10-HDA in modulating cellular lipid metabolism under stress conditions.
| Model System | Key Finding | Associated Molecules/Pathways | Reference |
|---|---|---|---|
| Diabetic Mice (Liver) | Alleviated lipid peroxidation | Hexadecanamide, Stearamide, Pentadecanoic acid | rsc.org |
| Honeybee (Mandibular Gland) | Remodeling of triacylglycerols | Gpat, GK, FAS gene upregulation | nih.gov |
| Vascular Smooth Muscle Cells | Rescue of energy metabolism | Upregulation of proteins in fatty acid degradation | wikipedia.orgacs.org |
Lifespan Extension Research (e.g., Caenorhabditis elegans)
10-hydroxy-2-decenoic acid (10-HDA) has been shown to extend the lifespan of the nematode Caenorhabditis elegans. nih.govnih.gov Research indicates that this effect is not mediated through the insulin-like signaling (ILS) pathway, as 10-HDA further extended the lifespan of daf-2 mutants, which already have a long lifespan due to reduced ILS. nih.govacs.orgnih.gov Instead, the lifespan-extending effects of 10-HDA appear to be linked to dietary restriction signaling pathways. nih.govacs.orgnih.gov
Studies have demonstrated that 10-HDA does not extend the lifespan of eat-2 mutants, which are long-lived due to a defect in food intake, suggesting that 10-HDA shares common longevity control mechanisms with dietary restriction. nih.govnih.gov Furthermore, 10-HDA failed to extend the lifespan of mutants in daf-15, which encodes a component of the target of rapamycin (B549165) (TOR) signaling pathway, indicating that TOR signaling is involved in the mechanism of lifespan extension by 10-HDA. nih.govacs.orgnih.gov In addition to its effects on lifespan, 10-HDA has also been found to confer increased tolerance to both thermal and oxidative stress in C. elegans. nih.govacs.orgnih.gov
| C. elegans Strain | Key Genetic Pathway | Effect of 10-HDA on Lifespan | Reference |
|---|---|---|---|
| Wild Type (N2) | - | Extended | nih.govnih.gov |
| daf-2 mutant | Insulin-like Signaling (ILS) | Further Extended | nih.govacs.orgnih.gov |
| eat-2 mutant | Dietary Restriction | Not Extended | nih.govnih.gov |
| daf-15 mutant | Target of Rapamycin (TOR) Signaling | Not Extended | nih.govacs.orgnih.gov |
Other Investigated Biological Activities
Photoaging Damage Prevention
10-hydroxy-2-decenoic acid (10-HDA) has been investigated for its protective effects against skin photoaging induced by ultraviolet (UV) radiation. Studies on human dermal fibroblasts (HDFs) have shown that 10-HDA can prevent damage caused by UVA exposure. mdpi.com Treatment with 10-HDA significantly protected HDFs from UVA-induced cytotoxicity, the generation of reactive oxygen species (ROS), and cellular senescence. mdpi.com
Furthermore, 10-HDA has been found to suppress the UVA-induced expression of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-3, at both the transcriptional and protein levels. wikipedia.orgmdpi.com These enzymes are known to degrade collagen and other components of the extracellular matrix, contributing to the signs of skin aging. The inhibitory effect on MMPs is associated with the ability of 10-HDA to reduce the UVA-induced activation of the JNK and p38 MAPK signaling pathways. mdpi.com Additionally, 10-HDA has been shown to suppress the UVA-induced gene expression of LMNAΔ150, a truncated form of lamin A associated with cellular aging. wikipedia.org In UVB-irradiated human skin fibroblasts, 10-HDA was also found to enhance collagen production, further suggesting its potential as an agent for preventing and treating skin photoaging.
Histone Deacetylase Inhibition (HDACI) Research
10-hydroxy-2-decenoic acid (10-HDA) has been identified as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene expression. By inhibiting HDACs, 10-HDA can lead to the hyperacetylation of histones, which results in a more open chromatin structure that allows for gene transcription. This epigenetic modification is thought to play a role in various cellular processes.
Research has shown that 10-HDA can reactivate the expression of epigenetically silenced genes in mammalian cells. The inhibitory effect of 10-HDA on HDACs has been quantified, with one study determining the inhibition constant (Ki) to be 5.32 mM for HDAC3. While considered a weak competitive inhibitor, the concentration of 10-HDA in royal jelly is high enough to suggest it could be a significant epigenetic regulator. Studies in human cancer cell lines have demonstrated that 10-HDA, alone or in combination with 10-hydroxy-decanoic acid (10-HDAA), can inhibit the activity of human nuclear HDACs and lead to a slight increase in the expression of HDAC-coding genes.
Collagen Synthesis Modulation
10-hydroxy-2-decenoic acid (10-HDA) has been shown to positively modulate collagen synthesis, a key process in maintaining skin structure and integrity. In studies using human dermal fibroblasts, 10-HDA was found to stimulate collagen production. mdpi.com This effect is particularly noted in the context of protecting the skin against photoaging. For instance, in UVB-irradiated fibroblasts, treatment with 10-HDA led to increased production of procollagen (B1174764) type I.
The mechanism behind this collagen-promoting activity involves the induction of transforming growth factor-β1 (TGF-β1), a crucial factor for collagen synthesis. Research has demonstrated that 10-HDA induces fibroblasts to produce TGF-β1, and the collagen-promoting activity of 10-HDA can be neutralized by an anti-TGF-β1 antibody. In addition to directly stimulating collagen production, 10-HDA also helps to preserve existing collagen by inhibiting the expression of matrix metalloproteinases (MMP-1 and MMP-3), enzymes that degrade collagen, in response to UVA radiation. mdpi.com
| Experimental Model | Effect of 10-HDA | Mechanism of Action | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | Increased collagen production | Induction of TGF-β1 production | |
| UVB-irradiated Human Skin Fibroblasts | Increased procollagen type I production | - | |
| UVA-irradiated Human Dermal Fibroblasts | Inhibited MMP-1 and MMP-3 expression | Reduced degradation of existing collagen | mdpi.com |
Research Methodologies and Advanced Analytical Approaches in 10 Hda Studies
In Vitro Experimental Models and Assays
In vitro models are fundamental for dissecting the specific cellular and molecular pathways through which 10-HDA exerts its biological effects. These controlled laboratory environments allow researchers to observe the compound's direct impact on cells and their biochemical processes.
A variety of cell culture systems are utilized to explore the diverse pharmacological properties of 10-HDA. The choice of cell line is tailored to the specific biological question being investigated, ranging from anti-tumor to anti-inflammatory effects.
Human cancer cell lines are extensively used to study the anti-proliferative and apoptotic effects of 10-HDA. nih.govresearchgate.net Commonly used lines include A549 (human lung cancer), SU-DHL-2 (lymphoma), HCT116 (colon cancer), MDA-MB-231 (breast cancer), and human hepatoma cells. nih.govresearchgate.nettandfonline.com Studies using these cells have demonstrated that 10-HDA can suppress cell survival in a dose-dependent manner. researchgate.net To better mimic the in vivo environment of a tumor, researchers are also exploring three-dimensional (3D) spheroid cultures, which can reveal different drug sensitivity characteristics compared to traditional two-dimensional (2D) monolayer cultures. researchgate.netmdpi.com
For studying vascular effects, human umbilical vein endothelial cells (HUVECs) are employed to investigate processes like angiogenesis, where 10-HDA has been shown to reduce VEGF-induced tube formation. medchemexpress.com The impact of 10-HDA on vascular smooth muscle cells (VSMCs) has also been examined, particularly its protective effects against hydroxyl free radical-induced damage. frontiersin.org
To understand its immunomodulatory and anti-inflammatory properties, the murine macrophage cell line RAW 264.7 is often used. nih.gov Studies on these cells, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, help elucidate how 10-HDA modulates inflammatory pathways. nih.gov Other specialized cell lines, such as the C28/I2 human chondrocyte line, are used to investigate 10-HDA's potential role in preventing cellular senescence in the context of osteoarthritis. medchemexpress.com
| Cell Line | Cell Type | Area of Research | Observed Effects of 10-HDA |
|---|---|---|---|
| A549, SU-DHL-2, HCT116, MDA-MB-231 | Human Cancer Cells (Lung, Lymphoma, Colon, Breast) | Oncology | Induces apoptosis; suppresses cell survival. nih.govresearchgate.net |
| HUVECs | Human Umbilical Vein Endothelial Cells | Angiogenesis | Inhibits VEGF-induced cell proliferation, migration, and tube formation. medchemexpress.com |
| VSMCs | Vascular Smooth Muscle Cells | Cardiovascular Health | Protects against hydroxyl radical-induced damage. frontiersin.org |
| RAW 264.7 | Murine Macrophages | Immunology/Inflammation | Modulates inflammatory response to LPS stimulation. nih.gov |
| C28/I2 | Human Chondrocytes | Osteoarthritis | Inhibits cellular senescence. medchemexpress.com |
To understand the mechanisms underlying the effects observed in cell cultures, a suite of biochemical and molecular assays is employed. These techniques allow for the measurement of gene expression, protein levels, and metabolic changes within the cells.
Gene and Protein Expression Analysis:
Reverse Transcriptase-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of specific messenger RNA (mRNA), revealing how 10-HDA affects gene transcription. For example, it has been used to measure mRNA levels of cellular senescence markers like p16 and p21. tandfonline.commedchemexpress.com
Western Blotting is a key technique for detecting and quantifying specific proteins. jst.go.jpnih.gov It has been utilized in 10-HDA studies to measure the levels of proteins involved in apoptosis (e.g., Bax, Bcl-2), cell signaling pathways (e.g., phosphorylated AMPK, P-AKT, P-GSK3β), and inflammation. researchgate.netjst.go.jprsc.org
Macromolecule Blotting and Probing , including Southern (for DNA), Northern (for RNA), and Western (for protein) blotting, are fundamental for identifying and analyzing specific macromolecules. news-medical.net
Omics Technologies:
Proteomics , the large-scale study of proteins, is used to identify differentially expressed proteins in cells treated with 10-HDA. This provides a broad, unbiased view of the cellular response to the compound. nih.gov
Metabolomics and Transcriptomics , often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and RNA-sequencing, provide a comprehensive analysis of the changes in metabolites and gene expression, respectively. nih.gov An integrated analysis of these datasets helped identify that 10-HDA's anti-inflammatory effects on RAW 264.7 cells involve pathways like glycerophospholipid metabolism. nih.gov
Cellular Function Assays:
Cell Viability and Apoptosis Assays are used to determine the impact of 10-HDA on cell survival. For instance, studies have shown that 10-HDA prevents lipid accumulation and apoptosis in liver cells. medchemexpress.com
Enzyme Activity Assays measure the function of specific enzymes. In 10-HDA research, these assays have confirmed the activation of 5'-AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. jst.go.jpnih.gov
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are indispensable for evaluating the systemic efficacy and physiological effects of 10-HDA in a complex, living organism. researchgate.net These models help bridge the gap between cellular effects and potential therapeutic applications. Mice and rats are the most commonly used models in this research. mdpi.com
To investigate the therapeutic potential of 10-HDA, researchers use animal models that mimic human diseases.
Models of Type 2 Diabetes: The obese/diabetic KK-Ay mouse is a genetic model used to study insulin (B600854) resistance and hyperglycemia. jst.go.jpnih.govresearchgate.net Another common model involves inducing diabetes in C57BL/6J mice through a combination of a high-fat diet and low-dose injections of streptozotocin (B1681764) (STZ), which damages insulin-producing pancreatic cells. rsc.orgnih.gov Studies in these models have shown that 10-HDA can improve hyperglycemia and insulin resistance. jst.go.jpnih.govrsc.org
Models of Allergic and Inflammatory Responses: To study anaphylaxis, a mouse model of anaphylactic hypothermia is used. tandfonline.comfao.org For localized inflammation, a rat model of hind-paw edema induced by platelet-activating factor (PAF) or histamine (B1213489) is employed. tandfonline.com Research using these models suggests that 10-HDA can inhibit allergic and inflammatory reactions. tandfonline.com
Model for Postmenopausal Bone Loss: Ovariectomized rats are a standard model for studying osteoporosis resulting from estrogen deficiency. This model has been used to investigate the effects of 10-HDA on bone metabolism. nih.gov
Model of Longevity: The nematode Caenorhabditis elegans is a well-established model for studying aging and lifespan. Research has shown that 10-HDA can extend the lifespan of C. elegans, suggesting it may engage with conserved longevity pathways. nih.gov
| Animal Model | Disease/Condition Studied | Key Findings Related to 10-HDA |
|---|---|---|
| KK-Ay Mice | Obesity/Type 2 Diabetes | Improves hyperglycemia and insulin resistance. jst.go.jpnih.gov |
| High-Fat Diet/STZ-Induced Mice | Type 2 Diabetes | Reduces fasting blood glucose and alleviates liver damage. rsc.org |
| Mouse Model of Anaphylaxis | Anaphylactic Hypothermia | Attenuates anaphylactic hypothermia. tandfonline.com |
| Rat Hind-Paw Edema Model | Inflammation/Edema | Inhibits PAF- and histamine-induced paw edema. tandfonline.com |
| Ovariectomized Rats | Postmenopausal Bone Loss | Did not ameliorate bone loss in one pilot study. nih.gov |
| Caenorhabditis elegans | Aging and Longevity | Extends lifespan through dietary restriction signaling pathways. nih.gov |
A variety of methods are used to assess the physiological and biochemical responses to 10-HDA administration in animal models.
Metabolic Assessments: In diabetes models, key parameters include measuring fasting blood glucose and plasma insulin levels. jst.go.jpnih.govrsc.org An oral glucose tolerance test (OGTT) is performed to assess how efficiently the body clears glucose from the blood. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated to quantify insulin resistance. nih.gov
Histological and Morphological Analysis: Tissues such as the liver and pancreas are examined microscopically to assess cellular damage or improvements. For example, studies have noted that 10-HDA alleviates vacuolar degeneration in the liver of diabetic mice and increases the area of pancreatic islets. rsc.org
Biochemical Markers: Blood and tissue samples are analyzed for biomarkers of oxidative stress (e.g., superoxide (B77818) dismutase, catalase) and inflammation (e.g., interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α)). rsc.org
Bone Health Analysis: In studies on bone metabolism, key endpoints include measuring femoral bone mineral density (BMD) and conducting biomechanical three-point bending tests to assess bone stiffness and strength. nih.gov
Advanced Analytical Techniques for Characterization and Quantification
Accurate characterization and quantification of 10-HDA are crucial for quality control of royal jelly products and for pharmacokinetic studies. mdpi.com High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high sensitivity, precision, and the relatively simple sample preparation involved. researchgate.netapiservices.biz
Reversed-phase HPLC (RP-HPLC) with UV detection is the most commonly employed method. apiservices.bizbuffalostate.edu The analysis typically involves a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and acidified water. apiservices.bizscielo.br Detection is often performed at wavelengths between 210 and 225 nm. apiservices.bizscielo.brnih.gov To ensure accuracy, an internal standard, such as methyl 4-hydroxybenzoate (B8730719) or α-naphtol, is often used. apiservices.bizscielo.br
Other analytical methods have also been developed and used for 10-HDA analysis, including Gas Chromatography (GC) and Capillary Electrophoresis (CE). apiservices.bizscielo.br However, GC analysis requires a chemical derivatization step to make 10-HDA volatile, which can lead to sample loss. apiservices.biz For detailed structural characterization, particularly of reaction products, more advanced hyphenated techniques like Ultra-HPLC-High-Resolution Mass Spectrometry (UHPLC-HRMS) are utilized. frontiersin.orgnih.gov
| Technique | Column | Mobile Phase | Detection | Key Parameters/Findings |
|---|---|---|---|---|
| RP-HPLC | Zorbex Eclipse XDB-C18 | Methanol:Water:Phosphoric Acid (55:45:5, v/v/v) | UV at 215 nm | Flow rate: 1.0 mL/min. Used for quantification in royal jelly supplements. buffalostate.edu |
| RP-HPLC | C18-H (Shimadzu) | Methanol:Water (45:55), pH 2.5 | UV-VIS at 225 nm | Flow rate: 0.5 mL/min. Retention time for 10-HDA was 14.32 min. scielo.br |
| RP-HPLC | Spherisorb C18 | Methanol:Water:Phosphoric Acid (45:55:0.5, V/V) | UV at 210 nm | Demonstrated good linearity in the concentration range of 6.0-30.0 mg/L. nih.gov |
| Capillary Electrophoresis (CE-C⁴D) | N/A | 20 mM Tris(hydroxymethyl)aminomethane, pH 8.5 | Capacitively Coupled Contactless Conductivity Detection (C⁴D) | Achieved a detection limit of 0.039 mg/g. researchgate.net |
| UHPLC-HRMS | N/A | N/A | High-Resolution Mass Spectrometry | Used for qualitative analysis and characterization of the oxidation products of 10-HDA. nih.gov |
Omics Approaches in 10-HDA Research
"Omics" technologies provide a global view of molecules in a biological system and are instrumental in understanding the multifaceted effects of bioactive compounds like 10-HDA.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. RNA sequencing (RNA-seq) is a high-throughput sequencing technique used to quantify and characterize the entire RNA population in a cell or tissue. nih.gov This methodology allows researchers to understand how a compound like 10-HDA may alter gene expression patterns.
The general workflow for RNA-seq includes RNA extraction, library preparation (which involves converting RNA to cDNA), sequencing, and data analysis. nih.gov Technologies such as the 10x Genomics Chromium system enable single-cell RNA sequencing, providing gene expression profiles at the resolution of individual cells. nih.gov The analysis of the raw sequencing data, often performed with software like Cell Ranger, generates a gene expression matrix that can be used for downstream analyses such as identifying differentially expressed genes and clustering cells based on their transcriptomic profiles. youtube.com While specific, large-scale transcriptomic studies focused solely on 10-HDA are not extensively detailed in the literature, RNA-seq represents a powerful tool to investigate its molecular mechanisms.
Proteomics is the large-scale study of proteins. Understanding the interactions between proteins is crucial for deciphering cellular processes in both normal and disease states. youtube.com Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins within a cell. youtube.comnih.gov
Analyzing these networks can reveal the functional roles of proteins and identify key regulatory molecules within cellular pathways. nih.govspringernature.com The construction and analysis of PPI networks, often visualized using software like NetworkX or Cytoscape, can help elucidate how a compound like 10-HDA might exert its biological effects by modulating these interactions. nih.govspringernature.com For instance, after identifying proteins that are differentially expressed upon treatment with a compound using techniques like LC-MS/MS, a PPI network can be constructed to understand the broader biological context and identify central regulatory proteins. researchgate.net
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. In the context of 10-HDA research, metabolomics can be used to understand its effects on metabolic pathways.
For example, a study investigating the effects of 10-HDA in diabetic mice used liver metabolomics to screen for potential biomarkers. rsc.org This profiling analysis, which may employ techniques like GC-MS/MS, identified fifteen potential biomarkers that were altered by 10-HDA intervention, including hexadecanamide, stearamide, and pentadecanoic acid. rsc.orgmdpi.com Such studies demonstrate the utility of metabolomics in exploring the molecular mechanisms underlying the physiological effects of 10-HDA. rsc.org Molecular docking studies have also been used to explore the metabolic tuning properties of 10-HDA with various macromolecules. nih.gov
Computational and Bioinformatics Tools in 10-hydroxy-2-decenoic acid (10-HDA) Studies
Computational and bioinformatics approaches have become indispensable in modern pharmacological research, offering powerful tools to elucidate the molecular mechanisms of action of bioactive compounds. In the study of 10-hydroxy-2-decenoic acid (10-HDA), these in silico methods, particularly molecular docking simulations and pathway and network analysis, are providing profound insights into its therapeutic potential. These advanced analytical techniques allow researchers to predict and analyze the interactions of 10-HDA with biological targets and to understand its influence on complex cellular signaling networks.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential protein targets for a ligand like 10-HDA and in characterizing the specific interactions that stabilize the ligand-protein complex.
Recent studies have begun to apply molecular docking to understand the therapeutic effects of 10-HDA. For instance, in the context of neurodegenerative diseases such as Alzheimer's, molecular docking has been used to explore the interaction of 10-HDA with several key protein targets. These simulations have revealed that 10-HDA can bind to macromolecules such as Glucagon-like peptide-1 receptor (GLP-1R), Peroxisome proliferator-activated receptors (PPARs), Glycogen synthase kinase-3 (GSK-3), and Triggering receptor expressed on myeloid cells 2 (TREM2) nih.govnih.govencyclopedia.pub. The binding affinities from these docking studies suggest a potential role for 10-HDA in modulating pathways related to metabolic syndrome and Alzheimer's disease nih.govnih.gov.
Binding Affinities of 10-HDA with Protein Targets Implicated in Alzheimer's Disease
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| GLP-1R | -6.1 |
| PPARα | -5.8 |
| PPARγ | -6.4 |
| GSK-3β | -5.2 |
| TREM2 | -6.4 |
Furthermore, the anti-aging mechanisms of 10-HDA have been investigated using a combination of network pharmacology and molecular docking. This approach identified several core target proteins, including Tumor necrosis factor (TNF), protein kinase B (AKT1), Insulin (INS), and Signal transducer and activator of transcription 3 (STAT3). Molecular docking simulations confirmed that 10-HDA exhibits strong binding to these proteins, primarily through the formation of hydrogen bonds at multiple sites within their active pockets mdpi.com.
Another significant area of investigation has been the potential of 10-HDA as a histone deacetylase (HDAC) inhibitor. Molecular docking simulations have indicated that 10-HDA can interact with the catalytic domain of class I HDACs, specifically human HDAC2 nih.govtandfonline.com. The binding energy for this interaction was calculated to be -6.3 kcal/mol, which is comparable to that of its precursor, 10-hydroxydecanoic acid (10-HDAA), and another known HDAC inhibitor, phenylbutyrate mdpi.com. These in silico findings are supported by in vitro assays showing that 10-HDA can indeed inhibit the activity of human nuclear HDACs nih.govmdpi.com.
Summary of Molecular Docking Findings for 10-HDA
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Findings |
|---|---|---|
| HDAC2 | -6.3 | Interacts with the catalytic domain, suggesting potential as an HDAC inhibitor. |
| TNF | Strong | Forms hydrogen bonds at multiple sites, indicating a role in anti-aging pathways. |
| AKT1 | Strong | Binds effectively, suggesting involvement in cell survival and proliferation pathways. |
| INS | Strong | Shows strong interaction, pointing to a role in metabolic regulation. |
| STAT3 | Strong | Binds strongly, indicating potential modulation of inflammatory and cell growth signals. |
Pathway and Network Analysis
Pathway and network analysis are powerful bioinformatics tools that integrate data from high-throughput "omics" technologies (such as proteomics, metabolomics, and transcriptomics) to provide a systems-level understanding of the biological effects of a compound. These approaches move beyond the study of single molecular interactions to map the broader landscape of cellular processes affected by 10-HDA.
Several studies have utilized these methodologies to unravel the complex mechanisms of 10-HDA. For example, a recent study investigating the antitumor effects of 10-HDA on a lymphoma cell line employed label-free proteomics to identify differentially expressed proteins. Subsequent pathway enrichment analysis revealed that the complement and coagulation cascades were significantly enriched, suggesting these pathways play a key role in the antitumor activity of 10-HDA. A protein-protein interaction (PPI) network analysis further identified key hub proteins in this process, including ribosomal protein L5 (RPL5), tumor protein p53 (TP53), and ribosomal protein L24 (RPL24).
In another study focusing on the anti-inflammatory properties of 10-HDA, a combination of metabolomics and transcriptomics (RNA-seq) was used to analyze its effects on lipopolysaccharide (LPS)-stimulated macrophages. This integrated "omics" approach identified significant alterations in metabolic pathways, particularly those related to amino acid metabolism, and in gene expression related to the NOD-like receptor signaling pathway.
Proteomic analysis of vascular smooth muscle cells treated with 10-HDA under oxidative stress has also been conducted. This research identified 195 proteins that were upregulated by 10-HDA in response to hydroxyl radical-induced damage. Pathway enrichment analysis of these proteins indicated a significant impact on processes related to protein synthesis and energy metabolism. A PPI network constructed from this dataset highlighted histone deacetylase 1 (HDAC1) and heterogeneous nuclear ribonucleoprotein D (HNRNPD) as crucial intracellular molecules associated with the restorative effects of 10-HDA.
The anti-aging effects of 10-HDA have also been explored through network pharmacology. This approach identified 58 common target genes between 10-HDA and aging-related databases. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of these common targets revealed significant involvement in the FOXO signaling pathway and other lifespan regulation pathways mdpi.com.
Key Pathways and Hub Proteins Identified in 10-HDA Research
| Study Focus | Key Pathways Identified | Key Hub Proteins |
|---|---|---|
| Antitumor Effects | Complement and Coagulation Cascades | RPL5, TP53, RPL24 |
| Anti-inflammatory Effects | Amino Acid Metabolism, NOD-like Receptor Signaling | Not specified |
| Cardioprotective Effects | Protein Synthesis, Energy Metabolism | HDAC1, HNRNPD |
| Anti-aging Mechanisms | FOXO Signaling Pathway, Lifespan Regulation Pathways | TNF, AKT1, INS, STAT3 |
Future Directions and Emerging Research Perspectives
Elucidation of Underexplored Molecular Mechanisms
While the anti-inflammatory, anti-tumor, and immunomodulatory effects of 10-HDA are recognized, the intricate molecular pathways governing these actions are not fully understood. Future research is poised to delve deeper into these mechanisms. For instance, its anti-tumor effects have been linked to the induction of apoptosis in cancer cells through signaling pathways such as MAPK, STAT3, NF-κB, and TGF-β1. nih.gov Further investigation is needed to identify the specific upstream receptors and downstream effector molecules involved in these processes.
Another area of growing interest is the influence of 10-HDA on epigenetic modifications. Studies have suggested that 10-HDA can inhibit histone deacetylation, a key process in regulating gene expression. researchgate.net Unraveling the specific histone deacetylases (HDACs) targeted by 10-HDA and the resulting changes in the transcriptome could provide profound insights into its regulatory roles in cellular health and disease.
Furthermore, the interaction of 10-HDA with nuclear receptors warrants more detailed exploration. Its structural similarity to certain endogenous lipids suggests it may act as a ligand for various receptors, including estrogen receptors, potentially explaining some of its observed physiological effects. researchgate.net Comprehensive screening and binding affinity studies will be crucial in identifying its primary molecular targets and elucidating its mechanism of action at the receptor level. The compound's role in glucose metabolism enhancement via the PI3K/AKT signaling pathway in type 2 diabetic models also presents a promising avenue for mechanistic studies. rsc.org
Development of Novel Therapeutic and Biotechnological Applications
The known biological activities of 10-HDA lay the groundwork for a host of novel therapeutic and biotechnological applications. Its potent antimicrobial properties could be harnessed for the development of new antibiotics or as a preservative in food and cosmetic industries. researchgate.net The anti-inflammatory and immunomodulatory effects of 10-HDA are particularly promising for the treatment of chronic inflammatory diseases. researchgate.net
In the realm of oncology, the demonstrated anti-tumor effects of 10-HDA against various cancer cell lines, including human lung cancer and lymphoma cells, open up possibilities for its use as an adjunct in cancer therapy. nih.govmdpi.com Its ability to induce apoptosis in malignant cells while showing less cytotoxicity to normal cells is a significant advantage. mdpi.com
Emerging research also points towards the neurogenic potential of 10-HDA. Studies have shown that it can promote the differentiation of neural stem/progenitor cells, suggesting its potential application in regenerative medicine and for addressing neurodegenerative disorders. researchgate.net Furthermore, its ability to protect against bone loss by inhibiting osteoclastogenesis presents a potential therapeutic strategy for osteoporosis.
Optimization of Bioproduction Processes for Industrial Scale-Up
The limited natural availability of 10-HDA from royal jelly necessitates the development of efficient and scalable production methods. Biotechnological approaches using engineered microorganisms are at the forefront of this endeavor. Both one-step and two-step whole-cell catalysis processes have been developed, primarily using engineered Escherichia coli. nih.govbohrium.comacs.org
In the two-step process, decanoic acid is first converted to trans-2-decenoic acid, which is then hydroxylated to produce 10-HDA. Optimization of this process has involved enhancing the expression of key enzymes, improving cell membrane permeability to facilitate substrate and product transport, and regenerating necessary cofactors like NAD(P)H. acs.org The one-step process aims to directly convert decanoic acid to 10-HDA, simplifying the production pipeline. nih.govbohrium.com Recent advancements in this area have focused on improving the substrate selectivity of the enzymes involved and employing techniques like ultraviolet mutagenesis and high-throughput screening to enhance production yields. nih.govbohrium.com
Future research will likely focus on further metabolic engineering of production strains, exploring alternative microbial hosts, and optimizing fermentation conditions to achieve industrially viable titers of 10-HDA.
| Bioproduction Method | Microorganism | Key Strategy | Achieved Conversion Rate | Product Concentration | Reference |
|---|---|---|---|---|---|
| One-Step Whole-Cell Catalysis | Engineered E. coli | UV mutagenesis and high-throughput screening | 75.6% | 0.628 g/L | nih.govbohrium.com |
| One-Step Whole-Cell Catalysis | Engineered E. coli | Co-expression of multiple enzymes | 49.8% | Not specified | nih.gov |
Structure-Activity Relationship (SAR) Studies and Derivative Development
Understanding the relationship between the chemical structure of 10-HDA and its biological activity is crucial for designing more potent and selective derivatives. The key structural features of 10-HDA include a ten-carbon aliphatic chain, a carboxylic acid group, a hydroxyl group at the C10 position, and a carbon-carbon double bond at the C2 position. nih.gov
While comprehensive SAR studies are still emerging, comparisons with its saturated precursor, 10-hydroxydecanoic acid (10-HDAA), suggest that the α,β-unsaturated double bond is important for certain biological activities. mdpi.com Conversely, for some immunomodulatory effects, 10-HDAA appears to be the more active compound. mdpi.com The terminal hydroxyl and carboxylic acid groups are likely critical for receptor binding and solubility.
Future research in this area should involve the synthesis of a library of 10-HDA derivatives with modifications at these key positions. For example, esterification of the carboxylic acid, etherification of the hydroxyl group, or altering the length of the carbon chain could yield valuable insights into the structural requirements for specific biological activities. The development of biocompatible and biodegradable 10-HDAA-based amphiphiles for drug delivery applications is an early example of the potential in this area. mdpi.com Computational modeling and docking studies can also aid in predicting the interactions of these derivatives with their molecular targets. researchgate.net
Exploration of Synergistic Effects with Other Bioactive Compounds
The therapeutic potential of 10-HDA may be significantly enhanced when used in combination with other bioactive compounds. This synergistic approach could lead to more effective treatments with potentially lower doses and reduced side effects.
A notable example is the synergistic anti-tumor effect observed when 10-HDA is combined with the chemotherapeutic agent cyclophosphamide. nih.gov This combination has shown promising results in animal models, suggesting that 10-HDA could be a valuable addition to existing cancer treatment regimens.
Another area of exploration is its combination with inorganic nanoparticles. For instance, the co-administration of 10-HDA and zinc oxide (ZnO) nanoparticles has been shown to synergistically abrogate lead acetate-induced nephrotoxicity in rats. This protective effect is attributed to the combined antioxidant and anti-inflammatory properties of both agents.
Future studies should systematically screen for synergistic interactions between 10-HDA and a wide range of compounds, including other natural products, conventional drugs, and novel nanomaterials. These investigations could unlock new therapeutic strategies for a variety of diseases.
| Combined Compound | Observed Synergistic Effect | Potential Application | Reference |
|---|---|---|---|
| Cyclophosphamide | Enhanced anti-tumor activity against Ehrlich solid tumor | Adjunct cancer therapy | nih.gov |
| Zinc Oxide (ZnO) Nanoparticles | Abrogation of lead acetate-induced nephrotoxicity | Protection against heavy metal toxicity |
Q & A
Q. How can 10-HDA be accurately quantified in biological matrices such as royal jelly or honey?
- Methodological Answer : Quantification requires ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Key steps include:
- Sample Preparation : Homogenize royal jelly or honey in methanol (1:10 w/v), centrifuge, and filter (0.22 µm) to remove particulates .
- Chromatographic Conditions : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B). Flow rate: 0.3 mL/min .
- Mass Spectrometry : Operate in negative ionization mode with multiple reaction monitoring (MRM). For 10-HDA, monitor the transition m/z 185.1 → 127.1 (collision energy: 15 eV) .
- Validation : Assess linearity (0.1–50 µg/mL), limit of detection (LOD: 0.03 µg/mL), and recovery rates (85–110%) .
Q. What spectroscopic methods validate the structural identity of 10-HDA?
- Methodological Answer :
- UV Spectrophotometry : Dissolve 10-HDA in ethanol (1:125,000) and scan between 200–300 nm. A maximum absorbance at 206–210 nm confirms the α,β-unsaturated carbonyl group .
- LC-MS : Compare retention times and fragmentation patterns against certified reference standards. The molecular ion [M-H]⁻ at m/z 185.1 is characteristic .
Q. What are the primary biological roles of 10-HDA in honeybee physiology?
- Methodological Answer :
- Experimental Design : Use in vitro cell cultures (e.g., osteoblast-like cells) treated with 10-HDA (1–100 µM). Measure alkaline phosphatase activity and mineralization to assess bone formation effects .
- Hypothesis Testing : Compare outcomes with controls (untreated cells) and structurally similar fatty acids (e.g., 10-hydroxydecanoic acid) to isolate 10-HDA-specific effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported 10-HDA concentrations across studies?
- Methodological Answer :
- Analytical Variability : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize matrix effects in complex samples like honey .
- Calibration Standards : Use isotopically labeled internal standards (e.g., ¹³C-10-HDA) to correct for ion suppression in mass spectrometry .
- Interlaboratory Validation : Participate in round-robin trials with shared reference materials to harmonize quantification methods .
Q. What synthetic routes optimize 10-HDA yield for research-scale production?
- Methodological Answer :
- Route 1 : Oxidize 10-hydroxydecanoic acid (CAS: 1679-53-4) using Jones reagent (CrO₃/H₂SO₄) to introduce the α,β-unsaturation. Monitor reaction progress via TLC (Rf = 0.5 in diethyl ether) .
- Route 2 : Enzymatic hydroxylation of decenoic acid derivatives using cytochrome P450 monooxygenases. Optimize pH (7.4) and cofactor (NADPH) concentrations for maximal conversion .
Q. How does stereoisomerism (E vs. Z) affect 10-HDA’s analytical quantification and bioactivity?
- Methodological Answer :
- Chromatographic Separation : Use a chiral HPLC column (e.g., Chiralpak IG-3) with hexane/isopropanol (95:5) to resolve E/Z isomers. Confirm elution order via nuclear Overhauser effect (NOE) NMR .
- Bioactivity Assays : Compare the antimicrobial efficacy of E- and Z-isomers using broth microdilution (MIC50) against Staphylococcus aureus. The Z-isomer typically shows 2–3-fold higher potency due to membrane fluidity disruption .
Q. What protocols ensure 10-HDA stability during long-term storage and experimental use?
- Methodological Answer :
- Storage : Aliquot 10-HDA in amber vials under nitrogen at -20°C to prevent oxidation. Avoid freeze-thaw cycles .
- Incompatible Conditions : Exclude strong acids/alkalis (e.g., HCl, NaOH) and oxidizing agents (e.g., H₂O₂), which degrade the α,β-unsaturated bond .
Q. How can researchers validate the specificity of 10-HDA detection in the presence of structurally similar hydroxy fatty acids?
- Methodological Answer :
- LC-MS/MS Specificity : Spike samples with analogues (e.g., 10-hydroxydecanoic acid, 12-hydroxyoctadecenoic acid) and confirm baseline separation (resolution >1.5) .
- TLC Confirmation : Spot extracts on silica gel plates using diethyl ether. 10-HDA migrates to Rf ~0.5, while impurities (e.g., saturated hydroxy acids) remain near the origin .
Notes for Experimental Design
- Purity Criteria : For pharmacopeial-grade 10-HDA, ensure ≤0.1% related substances via LC-UV at 210 nm. Acceptable melting point range: 63–66°C .
- Data Contradiction Analysis : When comparing studies, cross-validate analytical methods (e.g., UV vs. MS) and account for biological variability (e.g., seasonal changes in royal jelly composition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
